1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carbaldehyde
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Overview
Description
1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and carbonyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isobenzofuran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups: Methoxy, hydroxyl, and carbonyl groups are introduced through various organic reactions such as methylation, hydroxylation, and oxidation.
Final cyclization and functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1,4-dihydroxy-5-hydroxymethyl-10-methoxy-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde: This compound has similar structural features but differs in the position and number of hydroxyl and methyl groups.
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Uniqueness
1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
26724-10-7 |
---|---|
Molecular Formula |
C19H14O8 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
17-hydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde |
InChI |
InChI=1S/C19H14O8/c1-7-5-11(24-3)10(6-20)15-12(7)18(22)26-14-8(2)4-9-13(16(14)25-15)19(23)27-17(9)21/h4-6,19,23H,1-3H3 |
InChI Key |
QCXJLIINTHHTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(OC2=O)O)C3=C1OC(=O)C4=C(O3)C(=C(C=C4C)OC)C=O |
Origin of Product |
United States |
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